Cabergoline-d5

Description

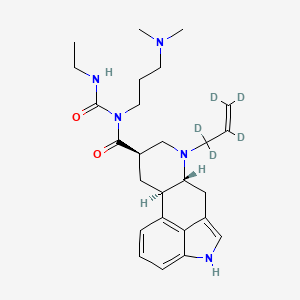

This compound is a deuterated analog of cabergoline, a well-known ergoline derivative used clinically as a dopamine agonist. Its structure features an indolo[4,3-fg]quinoline core with stereochemical configurations 6aR,9R,10aR. Key substitutions include:

- 7-(1,1,2,3,3-pentadeuterioprop-2-enyl): A deuterated allyl group, which replaces the non-deuterated allyl group in cabergoline. Deuteration is often employed to modulate metabolic stability and pharmacokinetics .

- N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl): A bifunctional substituent at the 9-position, contributing to receptor binding affinity and solubility .

Its deuterated allyl group may reduce cytochrome P450-mediated metabolism, extending its half-life compared to non-deuterated analogs .

Propriétés

Formule moléculaire |

C26H37N5O2 |

|---|---|

Poids moléculaire |

456.6 g/mol |

Nom IUPAC |

(6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C26H37N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33)/t19-,21-,23-/m1/s1/i1D2,5D,11D2 |

Clé InChI |

KORNTPPJEAJQIU-LPAOUSABSA-N |

SMILES isomérique |

[2H]C(=C([2H])C([2H])([2H])N1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(CCCN(C)C)C(=O)NCC)[2H] |

SMILES canonique |

CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide involves several steps, including the formation of the indoloquinoline core, the introduction of the pentadeuterioprop-2-enyl group, and the attachment of the dimethylamino and ethylcarbamoyl groups. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective reagents and optimized reaction conditions. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

The compound undergoes various types of chemical reactions, including:

Oxidation: The indoloquinoline core can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can modify the functional groups, such as converting the carboxamide to an amine.

Substitution: The dimethylamino and ethylcarbamoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine compounds.

Applications De Recherche Scientifique

The compound has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of novel materials and chemical processes.

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Cabergoline and Its Analogs

Cabergoline (non-deuterated parent compound) shares the same indoloquinoline core and substituents except for the deuterated allyl group. Key comparisons:

Cabergoline impurities (e.g., compound C in ) highlight the sensitivity of pharmacological activity to structural changes. For instance, regiochemical isomerism in carboxamide substituents reduces dopamine receptor affinity .

Other Indoloquinoline Derivatives

- N-(2-hydroxy-1-methyl-ethyl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide (): Shares the indoloquinoline core but lacks the dimethylaminopropyl and ethylcarbamoyl groups. This compound promotes cell proliferation, suggesting structural modifications significantly alter biological activity.

- (6aR,9R)-N,N-diethyl-7-methyl-...carboxamide (): Features a diethylcarbamoyl group instead of the ethylcarbamoyl-dimethylaminopropyl chain. Its LogP (3.2) and solubility (1.2 mg/mL in water) suggest that the target compound may exhibit similar hydrophobicity but improved solubility due to the dimethylamino group .

Quinoline/Acridine-Based Compounds

Compounds like N-(3-(dimethylamino)propyl)-2-phenylquinoline-4-carboxamide () and acridine-9-carboxamide hydrochlorides () differ in core structure but share functional motifs:

- Quinoline-4-carboxamides (): Exhibit antibacterial activity, demonstrating the importance of the carboxamide group in bioactivity.

- Acridine hybrids (): These analogs show anticancer activity, but their synthesis involves complex multi-step routes (e.g., cyclopentaquinoline-acridine conjugation) compared to the target compound’s ergoline-based scaffold .

Ergot Alkaloids

Ergotamine and related ergot alkaloids () share the tetracyclic indoloquinoline core but feature additional peptide-like side chains. While ergot alkaloids target serotonin and dopamine receptors, the target compound’s substituents (e.g., ethylcarbamoyl) may enhance dopamine D2 receptor specificity over vasoconstrictive effects seen in ergotamine .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

| Compound | Core Structure | Key Substituents | Molecular Weight | LogP | Metabolic Stability |

|---|---|---|---|---|---|

| Target Compound | Indoloquinoline | Deuteroallyl, dimethylaminopropyl, ethylcarbamoyl | ~622.8 | ~3.5* | High (deuterated) |

| Cabergoline | Indoloquinoline | Allyl, dimethylaminopropyl, ethylcarbamoyl | 451.6 | 3.1 | Moderate |

| Ergotamine | Indoloquinoline | Cyclic peptide chain | 581.7 | 2.8 | Low (extensive metabolism) |

| Quinoline-4-carboxamide (5a5) | Quinoline | Morpholinopropanamido, dimethylaminopropyl | 492.6 | 2.9 | Not reported |

*Estimated based on cabergoline’s LogP and deuterium effects .

Research Findings and Implications

- Deuteration Impact : The pentadeuterioallyl group in the target compound may reduce first-pass metabolism, as seen in deuterated drugs like deutetrabenazine . This could translate to longer dosing intervals compared to cabergoline.

- Receptor Specificity: The dimethylaminopropyl-ethylcarbamoyl chain may enhance D2 receptor binding over α-adrenergic receptors, minimizing side effects like hypotension .

Activité Biologique

The compound (6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide is a complex organic molecule with significant potential for biological activity. Its structure suggests it may interact with various biological targets due to its unique functional groups and stereochemistry. This article explores its biological activity based on available research findings.

- Molecular Formula : C23H32N4O

- Molecular Weight : 380.5264 g/mol

- Defined Stereocenters : 3

- Charge : Neutral

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes in the body. Molecular docking studies indicate that it may interact with various protein targets involved in cellular signaling and metabolic processes. For instance, compounds related to this structure have shown affinity for MurF ligase active sites in bacteria, suggesting potential antibacterial properties .

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of related compounds derived from endophytic bacteria. For example:

- Stenotrophomonas maltophilia extracts demonstrated significant inhibitory effects against Staphylococcus caseolyticus and Acinetobacter baumannii, with minimum inhibitory concentrations (MIC) reported at 33.3 µg/mL and 50 µg/mL respectively .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of this compound with various bacterial proteins. The results indicate that the compound can effectively bind to target sites with considerable energy values (e.g., -10.2 kcal/mol), which is indicative of strong interactions .

Study 1: Antibacterial Efficacy

A study focused on the extraction of bioactive compounds from endophytic bacteria isolated from Fagonia indica revealed that certain derivatives of indoloquinoline exhibited antibacterial properties. The study utilized GC-MS analysis for compound characterization and molecular docking for interaction predictions. The findings suggest that these compounds could serve as templates for developing new antibiotics against resistant strains .

Study 2: Structure-Activity Relationship

Research into the structure-activity relationship (SAR) of related compounds has shown that modifications in the side chains significantly affect biological activity. The presence of dimethylamino and ethylcarbamoyl groups appears crucial for enhancing binding affinity and antimicrobial efficacy .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C23H32N4O |

| Molecular Weight | 380.5264 g/mol |

| Antibacterial Activity | Yes |

| MIC against S. caseolyticus | 33.3 µg/mL |

| MIC against A. baumannii | 50 µg/mL |

| Binding Energy | -10.2 kcal/mol |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this deuterated indoloquinoline derivative, and how does the pentadeuterioprop-2-enyl substituent influence reaction pathways?

- Methodological Answer : The synthesis requires precise control of deuterium incorporation to maintain isotopic purity. The pentadeuterioprop-2-enyl group may alter reaction kinetics due to isotopic effects (e.g., reduced C-D bond cleavage rates compared to C-H). Use deuterated precursors and monitor isotopic integrity via mass spectrometry or -NMR (deuterium absence in spectra confirms substitution) . For allylation steps, consider Pd-catalyzed cross-coupling to preserve stereochemistry, as seen in related indoloquinoline syntheses .

Q. How should researchers design experiments to characterize the compound’s stereochemistry and confirm the 6aR,9R,10aR configuration?

- Methodological Answer : Combine X-ray crystallography (if crystals are obtainable) with advanced NMR techniques:

- NOESY/ROESY : To confirm spatial proximity of protons in the hexahydroindoloquinoline core.

- -NMR coupling constants : Analyze -values for axial/equatorial proton relationships in the fused ring system .

- Chiral HPLC : Validate enantiomeric purity using a chiral stationary phase, as applied to structurally similar compounds .

Q. What solvent systems and storage conditions are optimal for maintaining the compound’s stability?

- Methodological Answer : The compound’s dimethylamino and carbamoyl groups suggest sensitivity to hydrolysis. Use anhydrous DMSO or ethanol for solubilization (tested up to 25–100 mM in similar derivatives) . Store lyophilized samples at -20°C under inert gas (argon) to prevent oxidation. Monitor degradation via LC-MS over time, focusing on parent ion ([M+H] = 458.65) and potential hydrolysis byproducts .

Advanced Research Questions

Q. How can computational modeling predict non-covalent interactions (e.g., ligand-receptor binding) involving this compound, given its complex stereochemistry?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina with force fields adjusted for deuterium’s van der Waals radius (e.g., 2.00 Å vs. 1.90 Å for hydrogen).

- MD simulations : Incorporate isotopic mass differences to assess kinetic isotope effects on binding dynamics .

- DFT calculations : Optimize the geometry at the B3LYP/6-31G* level to map electrostatic surfaces, particularly around the dimethylamino and ethylcarbamoyl groups .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected -NMR splitting patterns) for deuterated analogs?

- Methodological Answer :

- Isotopic decoupling : Suppress signals from residual protons in deuterated positions.

- 2D-HSQC : Correlate - signals to distinguish overlapping peaks in the hexahydroindoloquinoline core.

- Variable-temperature NMR : Identify conformational flexibility causing anomalous splitting, as seen in related bicyclic amines .

Q. How can high-throughput screening (HTS) accelerate structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer :

- Parallel synthesis : Use robotic liquid handlers to vary substituents (e.g., alkyl chains on the carbamoyl group) while retaining the deuterated allyl moiety.

- Machine learning : Train models on existing SAR data from non-deuterated analogs (e.g., ETH-LAD, AL-LAD) to predict bioactivity .

- Microscale analytics : Couple HTS with LC-MS/MS for rapid purity and yield assessment .

Q. What mechanistic insights explain the impact of deuterium on metabolic stability in pharmacokinetic studies?

- Methodological Answer :

- In vitro assays : Incubate with liver microsomes and monitor deuteration’s effect on CYP450-mediated oxidation rates via LC-HRMS.

- Isotope tracing : Use -labeled metabolites to identify sites of deuteration loss, indicating metabolic "hotspots."

- Kinetic isotope effect (KIE) analysis : Compare values for deuterated vs. non-deuterated analogs to quantify metabolic slowdown .

Methodological Notes

- Synthetic Optimization : Bayesian optimization algorithms can efficiently explore reaction parameters (e.g., temperature, catalyst loading) to maximize yield while minimizing isotopic dilution .

- Data Validation : Cross-reference spectral data with structurally characterized analogs (e.g., ALD-52, ETH-LAD) to confirm assignments .

- Ethical Compliance : Adhere to controlled substance regulations, as indoloquinoline derivatives may fall under analog acts depending on jurisdiction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.